molecular formula C10H9NO B12858634 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole

Cat. No.: B12858634
M. Wt: 159.18 g/mol
InChI Key: FTDLLPDHRWOBSH-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is a heterocyclic compound that features a fused ring system combining an indole and an oxazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole typically involves the cyclization of indole derivatives with appropriate oxazine precursors. One common method involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide, followed by treatment with aqueous sodium hydroxide . This process yields various oxazinoindole derivatives, including this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazinoindole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or halogen groups .

Scientific Research Applications

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the JAK/STAT signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the expression of inflammatory cytokines and other related molecules . Additionally, its antidepressant activity is thought to be related to its interaction with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is unique due to its fused ring system, which combines the properties of both indole and oxazine. This structural feature imparts unique electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

InChI

InChI=1S/C10H9NO/c1-2-8-4-5-11-6-7-12-9(3-1)10(8)11/h1-5H,6-7H2

InChI Key

FTDLLPDHRWOBSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC3=C2N1C=C3

Origin of Product

United States

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